![molecular formula C21H18ClN3O6 B2811497 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one CAS No. 695218-60-1](/img/structure/B2811497.png)
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
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Description
The compound is a complex organic molecule that likely contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, piperazine compounds can be synthesized through various methods. One common method is the reaction of diethanolamine with m-chloroaniline .Scientific Research Applications
Kinetics and Mechanisms of Reactions
Research exploring the kinetics and mechanisms of reactions involving compounds with chlorophenyl and piperazine groups highlights the detailed study of their reaction patterns, potentially informing on the reactivity and applications of the compound (Castro et al., 2001).
Antimicrobial Activities
Studies on the synthesis and antimicrobial activities of new triazole derivatives incorporating chlorophenyl and piperazine demonstrate the compound's potential in developing antimicrobial agents (Bektaş et al., 2007).
Crystal Structure Analysis
Crystal structure analysis of compounds with 3-chlorophenylpiperazine units provides valuable data on molecular configurations, which can be crucial for designing drugs with specific targeting capabilities (Kavitha et al., 2014).
Synthesis Processes
Research on the synthesis of dichlorophenylpiperazine intermediates, akin to the structural motifs in the compound of interest, sheds light on methodologies that could be adapted for its synthesis, enhancing its availability for various applications (Quan, 2006).
Bioactivity Investigations
Investigations into the bioactivity of bis(heteroaryl)piperazines and their analogs, which share structural similarities, suggest the potential of such compounds in therapeutic applications, including antiviral and anticancer activities (Romero et al., 1994).
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O6/c1-30-18-12-16(25(28)29)9-13-10-17(21(27)31-19(13)18)20(26)24-7-5-23(6-8-24)15-4-2-3-14(22)11-15/h2-4,9-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXZEWXIMHYGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
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